Linagliptin impurity S
Description
Classification and Genesis of Pharmaceutical Impurities
The International Council for Harmonisation (ICH) provides a framework for the classification of impurities found in new drug substances. veeprho.comich.org They are broadly categorized based on their chemical nature and origin. biotech-spain.compharmastate.academy
Process-related impurities are substances that are formed during the manufacturing process of an API. nih.govnih.gov These are the most common type of impurities found in drug substances. Their formation is intrinsically linked to the synthetic pathway employed. They can include:
Starting Materials and Intermediates: Unreacted starting materials or intermediates that may persist in the final product. jpionline.orgpharmastate.academy
By-products: Unintended compounds formed from side reactions between starting materials, intermediates, or reagents. jpionline.orgpharmastate.academy
Reagents, Ligands, and Catalysts: Substances used in the synthesis that are not completely removed during purification. jpionline.orgpharmastate.academy
During the process development of Linagliptin, a xanthine-derivative drug, several process-related impurities have been detected through methods like high-performance liquid chromatography (HPLC). nih.govresearchgate.net For instance, one study identified five new process-related impurities, which were subsequently synthesized and characterized to aid in quality control. nih.govnih.gov Another study on Linagliptin process development identified several impurities in the range of 0.05% to 0.15%, including a structurally similar bromo-impurity, designated as Impurity-VII. researchgate.net "Linagliptin Impurity S," chemically known as (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, is identified as a significant impurity associated with Linagliptin. synzeal.com It is considered a process-related impurity that can arise during the synthesis of Linagliptin. synthinkchemicals.com
Degradation products result from the chemical breakdown of the drug substance over time due to exposure to various environmental factors such as light, heat, humidity, or interaction with other components in the drug product. jpionline.orgpharmastate.academy Forced degradation studies, or stress testing, are conducted to understand the stability of a drug and to identify potential degradation products. gmpinsiders.comresearchgate.net
For Linagliptin, stability studies have shown that it is susceptible to degradation under certain conditions. Significant degradation has been observed under oxidative and acidic conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress. nih.govoup.com One study identified that exposure to acid hydrolysis resulted in notable degradation, forming several degradation products. nih.gov Another investigation found that Linagliptin degrades extensively under heat, humidity, basic, and oxidative conditions, leading to the formation of various degradation products during stability studies. mdpi.com While specific studies explicitly identifying "this compound" as a degradation product are not prevalent, the potential for its formation under certain stress conditions cannot be entirely ruled out due to its structural relation to the parent molecule.
Beyond organic impurities like process-related and degradation products, other categories are also critical to control. jpionline.orgpharmastate.academy
Inorganic Impurities: These are substances that are typically derived from the manufacturing process and are generally known and quantifiable. jpionline.orgpharmastate.academymoravek.com They include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts. jpionline.orgpharmastate.academy Their levels are often controlled through pharmacopoeial standards. chemass.si
Residual Solvents: These are organic or inorganic liquids used during the synthesis of the API or in the formulation of the drug product. jpionline.orgpharmastate.academy Since they are not completely removed by practical manufacturing techniques, they remain as residual impurities. The ICH Q3C guideline classifies these solvents into three classes based on their toxicity risk, setting strict limits for the most toxic (Class 1) and providing guidance for less toxic solvents (Class 2 and 3). moravek.com
Academic and Regulatory Significance of Impurity Profiling
Impurity profiling, which involves the identification and quantification of impurities in a pharmaceutical product, is of immense academic and regulatory importance. registech.com It ensures the quality and safety of the drug product and is a key component of the regulatory submission file. gmpinsiders.com Understanding the impurity profile can help in optimizing the manufacturing process to minimize the formation of unwanted substances. registech.com
The ICH has established a set of guidelines to ensure a harmonized approach to the control of impurities in pharmaceuticals across Europe, Japan, and the United States. biotech-spain.com The primary guidelines addressing impurities in new drug substances are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API. ich.orgeuropa.eu It provides a framework for the reporting, identification, and qualification of impurities based on established thresholds. ich.orgbiotech-spain.com The thresholds are determined by the maximum daily dose of the drug. For a drug with a maximum daily dose of ≤ 2 g/day , the thresholds are typically:
Reporting Threshold: 0.05% - Impurities above this level must be reported in the regulatory submission.
Identification Threshold: 0.10% - Impurities exceeding this level must have their structures identified.
Qualification Threshold: 0.15% - Impurities above this level must be qualified, meaning their biological safety must be established. ich.org
ICH Q3B(R2): This guideline addresses impurities in new drug products, including degradation products. biotech-spain.com
ICH Q3C(R5): This provides guidance for controlling residual solvents. biotech-spain.com
ICH Q3D(R1): This guideline focuses on the control of elemental impurities. biotech-spain.com
ICH M7(R1): This guideline specifically addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.org
A robust strategy for controlling impurities is fundamental to pharmaceutical development and manufacturing. veeprho.comregistech.com This involves a multi-faceted approach:
Understanding Formation and Fate: A thorough understanding of the synthetic process and the potential for degradation is crucial to predict and identify potential impurities. veeprho.com This knowledge allows for the development of targeted control strategies.
Control of Starting Materials: The quality of raw materials and intermediates has a direct impact on the purity of the final API. Therefore, setting appropriate specifications for these materials is a key control point. veeprho.comregistech.com
Process Optimization and Control: The manufacturing process should be designed and controlled to minimize the formation of impurities. This can involve optimizing reaction conditions (e.g., temperature, pressure, reaction time) and purification steps (e.g., crystallization, chromatography). nih.govregistech.com
Analytical Method Development: Sensitive and specific analytical methods, such as HPLC and LC-MS, are required to detect and quantify impurities accurately. gmpinsiders.com These methods must be validated to ensure they are fit for their intended purpose.
Specification Setting: Based on regulatory guidelines and safety data, acceptance criteria (limits) for each identified and unidentified impurity are established in the drug substance specification. gmpinsiders.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1638744-06-5 |
|---|---|
Molecular Formula |
C25H29BrN8O2 |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-enyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3 |
InChI Key |
KOVUTSTYXMWMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |
Origin of Product |
United States |
Contextual Background: Linagliptin and Its Impurity Landscape
Overview of Linagliptin Synthetic Pathways
The synthesis of Linagliptin is a multi-step process that can be approached through various chemical routes. A common strategy involves the coupling of three key building blocks: a xanthine (B1682287) core, a butynyl group, and a chiral aminopiperidine side chain, followed by the attachment of a methyl-quinazolin-methyl group. nih.govcbijournal.com
One prominent synthetic pathway involves the reaction of an 8-bromo-xanthine derivative with the enantiomerically pure (R)-3-aminopiperidine, which is often protected with a group like tert-butoxycarbonyl (Boc) or phthalimide. cbijournal.comgoogleapis.com This crucial step, a nucleophilic substitution reaction, attaches the chiral side chain to the xanthine scaffold. google.com Subsequent deprotection of the amino group yields the final Linagliptin molecule. googleapis.com The choice of starting materials, solvents, and reaction conditions at each stage can influence the formation of various process-related impurities. cbijournal.com
Identification of Linagliptin Impurity S
Within the landscape of Linagliptin-related substances, "this compound" is a designation that typically refers to the S-isomer of the drug. daicelpharmastandards.comsimsonpharma.comsynzeal.com Linagliptin itself is the (R)-isomer, and its mirror image, the (S)-isomer, is considered a chiral impurity. chemwhat.comsynthinkchemicals.com The presence of this specific stereoisomer is carefully monitored during quality control processes. chemwhat.com
This compound is the enantiomer of the active Linagliptin molecule. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wisdomlib.org They share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. wisdomlib.org The active pharmaceutical ingredient is specifically the (R)-enantiomer, making the (S)-enantiomer an undesirable impurity. chemwhat.comsynthinkchemicals.com
The detailed chemical information for Linagliptin and its S-isomer is presented below.
| Attribute | Linagliptin (Active Ingredient) | This compound (S-Isomer) |
| Chemical Name | (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | (S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione |
| Synonym | BI-1356 | Linagliptin Impurity 10 (S-Isomer) |
| CAS Number | 668270-12-0 | 668270-11-9 |
| Molecular Formula | C₂₅H₂₈N₈O₂ | C₂₅H₂₈N₈O₂ |
| Molecular Weight | 472.54 g/mol | 472.54 g/mol |
Data sourced from multiple chemical and pharmaceutical suppliers. daicelpharmastandards.comsimsonpharma.comsynzeal.comchemwhat.comsynthinkchemicals.com
The control of chiral impurities is a critical aspect of pharmaceutical development and manufacturing. veranova.com The human body is a chiral environment, and as a result, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. wisdomlib.orgveranova.com One isomer may be therapeutically active (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. chiralpedia.com Therefore, regulatory authorities require that the undesirable stereoisomer be treated like any other impurity and its levels strictly controlled. researchgate.netcanada.ca
The relevance of this compound stems from these principles. Its formation is directly linked to the chiral purity of the starting materials used in synthesis, specifically the (R)-3-aminopiperidine derivative. cbijournal.com If the chiral starting material contains even small amounts of its (S)-counterpart, this will lead to the formation of Linagliptin S-Isomer in the final product.
Ensuring the enantiomeric purity of Linagliptin is essential for a consistent therapeutic effect. americanpharmaceuticalreview.com The presence of the S-isomer must be quantified and limited to acceptable levels, which are often defined by regulatory guidelines. nih.gov For this reason, enantioselective analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify Linagliptin from its S-isomer, ensuring the quality, safety, and efficacy of the final drug product. chemwhat.com
Formation and Generation Pathways of Linagliptin Impurity S
Theoretical and Computational Approaches to Impurity S Formation Studies
Molecular Dynamics Simulations of Degradation Processes
A review of available scientific literature does not indicate that specific studies utilizing molecular dynamics (MD) simulations have been published to investigate the degradation processes leading to the formation of Linagliptin Impurity S. MD simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules, which could potentially offer insights into the initial steps of degradation, such as interactions with solvent molecules or conformational changes that precede a chemical reaction. However, dedicated research applying this computational method to the specific degradation pathways of Linagliptin is not apparent in published works.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Currently, there is a lack of published research specifically applying quantum chemical calculations to predict the reaction mechanisms for the formation of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to elucidate reaction pathways, calculate transition state energies, and determine the thermodynamic and kinetic feasibility of various degradation reactions. chemrxiv.orgresearchgate.netnih.gov Such computational studies can provide a detailed, atomistic understanding of bond-breaking and bond-forming events. While these methods are theoretically applicable to studying Linagliptin's stability, specific computational investigations into the formation pathways of its impurities, including Impurity S, have not been reported in the accessible scientific literature.
Synthetic Approaches for Linagliptin Impurity S Reference Standard
Laboratory-Scale Synthesis Strategies for Impurity S
The preparation of an analytical standard for Linagliptin Impurity S can be approached through several strategic routes, including total synthesis, derivatization of closely related structures, or isolation from stressed samples of the parent drug.
A total synthesis approach for this compound would mirror the synthesis of Linagliptin itself but would incorporate a modified side chain precursor. The synthesis generally involves the coupling of a xanthine (B1682287) core with a substituted quinazoline (B50416) moiety and a piperidine (B6355638) ring. nih.govmdpi.com
A plausible multi-step synthesis could start with precursors such as 4-methylquinazoline (B149083) derivatives and a protected aminopiperidine. smolecule.com The key distinction in the synthesis of Impurity S would be the introduction of the 7-(3-bromobut-2-en-1-yl) side chain instead of the 7-(but-2-yn-1-yl) group found in Linagliptin. This can be achieved by using 1-bromo-3-chlorobut-2-ene (B14658095) as the alkylating agent for the xanthine base, followed by coupling with the protected aminopiperidine and subsequent deprotection. The general steps, based on analogous Linagliptin syntheses, are outlined below. nih.govmdpi.com
Table 1: Hypothetical Total Synthesis Steps for this compound
| Step | Description | Key Reagents & Conditions |
| 1 | Quinazoline Formation | Cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile. nih.govmdpi.com |
| 2 | Xanthine Core Synthesis | Preparation of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione. nih.govmdpi.com |
| 3 | Side Chain Attachment | Alkylation of the 8-bromo-xanthine at the N7 position with a 3-bromobut-2-enyl halide. |
| 4 | Quinazoline Coupling | Condensation of the N7-alkylated xanthine with the pre-formed 2-(chloromethyl)-4-methylquinazoline. nih.govmdpi.com |
| 5 | Piperidine Introduction | Nucleophilic substitution of the C8-bromo group with (R)-3-aminopiperidine (protected). nih.govmdpi.com |
| 6 | Deprotection | Removal of the protecting group from the piperidine amine to yield the final impurity. |
Derivatization offers a more direct route to Impurity S, starting from Linagliptin or one of its late-stage synthetic intermediates. The structural difference between Linagliptin and Impurity S is the side chain at the N7 position of the purine (B94841) ring: a but-2-yn-1-yl group in Linagliptin versus a 3-bromobut-2-en-1-yl group in the impurity.
This transformation suggests a chemical reaction involving the butynyl triple bond. A plausible method involves the addition of a bromine source, such as hydrobromic acid (HBr), across the alkyne. This reaction could potentially be performed on a precursor like 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Compound 11 in some synthetic schemes) before the final aminopiperidine coupling step. nih.govmdpi.com This approach may be more efficient than a total synthesis, as it utilizes a common intermediate from the manufacturing process of Linagliptin. Another approach involves finding a process that can remove specific impurities by converting them into other molecules through derivatization, which can then be easily separated. google.comgoogle.com
Forced degradation studies are intentionally conducted under harsh conditions to produce potential degradation products and establish the stability profile of a drug. wjpps.comwjpr.net Linagliptin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to identify its degradation products. nih.govmdpi.comresearchgate.net
Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.netmdpi.com For instance, significant degradation (16.42%) was observed after 24 hours in an acidic solution at 60 °C. nih.gov Similarly, thermal and humidity stress have also been shown to generate impurities. mdpi.comniscpr.res.in
While these studies confirm the formation of several degradants, the specific generation of this compound under these conditions is not explicitly documented in the available literature. However, should it be formed, its isolation would be achieved using preparative chromatography techniques.
Typical Isolation and Purification Process:
Degradation: A concentrated solution of Linagliptin is subjected to stress conditions (e.g., acid hydrolysis or oxidation). nih.govniscpr.res.in
Preliminary Separation: The resulting mixture is often neutralized and subjected to liquid-liquid extraction to remove bulk starting material and major degradants.
Chromatographic Purification: The crude mixture containing the impurity of interest is purified using preparative High-Performance Liquid Chromatography (HPLC). niscpr.res.in This step is crucial for isolating the impurity with the high degree of purity required for a reference standard.
Purity Assessment Methodologies for Synthesized Impurity S Reference Materials
The purity of a synthesized reference standard is paramount for its use in quantitative analysis. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of this compound. Reference standards are typically supplied with a comprehensive Certificate of Analysis detailing the results of these tests. venkatasailifesciences.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of Linagliptin and its related compounds. academicstrive.comveeprho.com The method's specificity allows for the separation of the main component from its impurities. mdpi.com Validation of the analytical method is performed according to International Conference on Harmonization (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, and robustness. mdpi.comrasayanjournal.co.in
Table 2: Typical RP-HPLC Parameters for Linagliptin Impurity Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in |
| Mobile Phase | Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). niscpr.res.inrasayanjournal.co.in |
| Flow Rate | 1.0 mL/min academicstrive.comrasayanjournal.co.in |
| Detection | UV at 225 nm or 292 nm academicstrive.comrasayanjournal.co.in |
| Column Temperature | 30 °C or 40 °C niscpr.res.inrasayanjournal.co.in |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the impurity. For this compound, a molecular ion peak corresponding to its chemical formula (C₂₅H₂₉BrN₈O₂) is expected. A reported analysis showed a molecular ion peak at an m/z of 553.5, which corresponds to the protonated molecule [M+H]⁺. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the impurity. It confirms the connectivity of atoms and the stereochemistry of the molecule. Specific proton NMR data for the (Z)-isomer of Impurity S has been reported, with key signals confirming the structure of the 3-bromobut-2-en-1-yl side chain. smolecule.com
Analytical Methodologies for Detection, Identification, and Quantification of Linagliptin Impurity S
Chromatographic Separation Techniques
Chromatography is the principal methodology for resolving Linagliptin from its related substances, including the S-enantiomer. The subtle differences in the three-dimensional structure of enantiomers require specialized techniques to achieve effective separation.
HPLC is the most widely applied technique for the analysis of Linagliptin and its impurities due to its high resolution, sensitivity, and reproducibility. academicstrive.comacademicstrive.com Both reverse-phase and chiral chromatography modes are employed to ensure comprehensive impurity profiling.
Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating Linagliptin from its process-related impurities and degradation products. nih.govsemanticscholar.org While standard RP-HPLC columns like C18 cannot separate enantiomers directly, these methods are crucial for quantifying other potential impurities that may be present alongside Linagliptin Impurity S.
Development of a stability-indicating RP-HPLC method for Linagliptin often involves screening various stationary phases and mobile phase compositions to achieve optimal separation of all known and potential impurities. nih.gov For instance, one method successfully separated nine specified impurities using a Zorbax SB-Aq column with a gradient elution program. nih.govresearchgate.net The method utilized a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) as the mobile phase. nih.gov
Key aspects of RP-HPLC method development include:
Column Selection: C18 and other modified silica-based columns are commonly used. academicstrive.com A Kromasil C18 column (250 mm x 4.6 mm, 5 µm) has been used for the comprehensive measurement of related substances. rasayanjournal.co.in
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate, formic acid) and an organic modifier (e.g., acetonitrile, methanol) is typical. nih.govrasayanjournal.co.in
Detection: UV detection is commonly performed at wavelengths around 225 nm or 299 nm. nih.govnih.gov
The optimization process often employs Design of Experiments (DoE) to understand the influence of critical method parameters such as pH, organic content in the mobile phase, and temperature on the separation. nih.gov
Interactive Data Table: Example of RP-HPLC Method for Linagliptin and Related Substances
| Parameter | Condition | Source |
| Stationary Phase | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase A | 0.02M KH₂PO₄ Buffer (pH 3.0 with OPA) | nih.gov |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) | nih.gov |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min (typical) | rasayanjournal.co.inresearchgate.net |
| Column Temperature | 45 °C | nih.gov |
| Detection Wavelength | 225 nm | nih.govresearchgate.net |
| Injection Volume | 10 µL | researchgate.net |
While less common for general impurity profiling of Linagliptin, normal-phase HPLC (NP-HPLC) finds its primary application in chiral separations. In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane, ethanol). scirp.org The separation mechanism in NP-HPLC is based on adsorption, which can provide different selectivity compared to reverse-phase. For chiral separations of Linagliptin, NP-HPLC is often the preferred mode when using polysaccharide-based chiral stationary phases. scirp.orgresearchgate.net
The quantification of this compound requires a chiral separation method capable of distinguishing between the (R)- and (S)-enantiomers. Chiral HPLC is the definitive technique for this purpose. These methods typically utilize a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.
Several studies have focused on developing robust chiral HPLC methods for Linagliptin. scirp.orgnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are highly effective. For example, a Chiralpak® IA-3 column, which has amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used to separate the S-isomer from Linagliptin. nih.gov Another successful separation was achieved using a Chiralpak AD-H column, which also contains an amylose derivative. scirp.org
Interactive Data Table: Chiral HPLC Method for this compound
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Chiralpak® IA-3 (250 x 4.6 mm, 3 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol:Methanol:Monoethanolamine (60:40:0.2 v/v/v) | Ethanol:Methanol:Diethylamine (B46881) (90:10:0.1 v/v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 225 nm | 225 nm |
| Source | nih.gov | scirp.org |
The choice of stationary phase is the most critical factor in achieving a successful HPLC separation.
For RP-HPLC: The goal is to select a phase that provides the best resolution between the main peak (Linagliptin) and all potential impurities. C18 (octadecylsilane) phases are a common starting point due to their versatility. academicstrive.com However, for polar compounds or to achieve different selectivity, other phases like C8, phenyl, or polar-embedded phases (e.g., Zorbax SB-Aq) are evaluated. nih.gov The selection is guided by the polarity and chemical structure of Linagliptin and its impurities.
For Chiral HPLC: The selection is based on the principle of chiral recognition. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely used because their carbamate (B1207046) derivatives form chiral cavities and allow for multiple interactions (hydrogen bonds, dipole-dipole, π-π interactions) with the enantiomers. scirp.org The choice between different polysaccharide phases (e.g., amylose vs. cellulose derivatives) is often empirical, and screening of various columns is a common practice to find the optimal CSP for a specific separation. scirp.orgnih.gov Columns like Chiralpak AD-H, OD-H, and IA-3 have been tested for the separation of Linagliptin enantiomers. nih.govmdpi.com
Once a suitable stationary phase is selected, the mobile phase is optimized to achieve the desired resolution, peak shape, and analysis time.
For RP-HPLC: Optimization involves adjusting the type and concentration of the organic modifier (acetonitrile generally provides better peak shape and lower backpressure than methanol), the pH of the aqueous buffer (which affects the ionization state and retention of basic compounds like Linagliptin), and the buffer concentration. nih.govnih.gov Gradient elution is often necessary to resolve early- and late-eluting impurities in a single run. nih.gov
For Chiral HPLC: Mobile phase optimization is crucial for modulating the stereoselective interactions between the analytes and the CSP.
Organic Modifiers: In normal-phase mode, alcohols like ethanol, propanol, and methanol are used in combination with a non-polar solvent like hexane. The type and ratio of alcohols can significantly impact enantioselectivity. scirp.org
Additives: Since Linagliptin is a basic compound, the addition of a basic modifier like diethylamine (DEA) or monoethanolamine (MEA) to the mobile phase is essential. scirp.orgnih.gov These additives interact with acidic sites on the silica surface of the CSP, improving peak shape and resolution by reducing non-specific interactions. scirp.orgmdpi.com The concentration of the additive is a critical parameter to optimize.
Ultra-High Performance Liquid Chromatography (UPLC) Methodologies
Ultra-High Performance Liquid Chromatography (UPLC) is a highly utilized technique for the analysis of Linagliptin and its impurities, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. academicstrive.com UPLC methods are integral to quality control, providing rapid and efficient separation of the main component from its related substances. nih.gov
For the separation of Linagliptin and its impurities, reversed-phase UPLC is commonly employed. A typical method utilizes a sub-2 µm particle column, such as an Acquity UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm), which provides high separation efficiency. nih.govmdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent. For instance, a gradient elution involving an alkaline pH buffer as mobile phase A and acetonitrile as mobile phase B has been successfully used. nih.govmdpi.com The use of UPLC is crucial in forced degradation studies to identify and quantify degradants formed under various stress conditions like acid or peroxide exposure. nih.govnih.gov
The selection of chromatographic parameters is optimized to ensure a good resolution between Linagliptin and all its related impurities, including Impurity S.
Table 1: Typical UPLC Method Parameters for Linagliptin Impurity Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Alkaline or Acidic Buffer (e.g., 0.1% Formic Acid, Ammonium Acetate) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 45 °C |
| Injection Volume | 2 - 10 µL |
| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |
| Wavelength | ~225 nm |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its direct application for large, complex, and non-volatile molecules like Linagliptin and its process-related impurity S is limited. These compounds possess high molecular weights and low vapor pressure, making them unsuitable for direct GC analysis without decomposition.
GC is more frequently applied in the analysis of Linagliptin for the quantification of volatile starting materials or low molecular weight impurities. For example, a validated GC method exists for the determination of 3-aminopiperidine, a key starting material in Linagliptin synthesis. asianpubs.org For a non-volatile compound like this compound to be analyzed by GC, a chemical derivatization step would be necessary. jfda-online.com Derivatization aims to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. jfda-online.com However, no specific GC derivatization methods have been published for this compound, and the complexity of such a procedure makes liquid chromatography the preferred method.
Thin Layer Chromatography (TLC) in Impurity Screening
Thin Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a valuable tool for impurity screening in pharmaceuticals due to its simplicity, low cost, and ability to analyze multiple samples simultaneously. ijprajournal.com A validated stability-indicating HPTLC method has been developed for the determination of Linagliptin in the presence of its degradation products. oaji.net
This methodology demonstrates the feasibility of separating Linagliptin from its related substances. The method typically employs pre-coated silica gel 60 F254 plates as the stationary phase. oaji.net A suitable mobile phase, for instance, a mixture of methanol and toluene (B28343) (e.g., 7:3 v/v), is used to achieve separation. oaji.net After development, the plates are scanned using a densitometer at a specific wavelength, such as 295 nm, to visualize and quantify the separated spots. oaji.net While not specifically developed for this compound, such HPTLC methods can be adapted for screening purposes to detect its presence, with a typical Rf value for Linagliptin being around 0.48 under certain conditions. oaji.net
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. nih.gov It provides high efficiency and resolution and requires minimal sample and solvent volumes. While specific CE methods for this compound are not extensively documented, the technique's principles are applicable. Techniques like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are powerful tools for impurity profiling. researchgate.netgoogleapis.com
CZE separates ions based on their charge-to-mass ratio, while MEKC can separate both charged and neutral molecules by partitioning them between an aqueous buffer and micelles. ijprajournal.com A published CE method for the enantiomeric S-impurity of Linagliptin demonstrates the technique's capability. nih.govresearchgate.net This method uses carboxymethyl-β-cyclodextrin as a chiral selector in a background electrolyte of sodium acetate. nih.gov For a process-related impurity like Impurity S, a non-chiral MEKC or CZE method could be developed by optimizing parameters such as the background electrolyte pH, concentration, and applied voltage to achieve separation from the Linagliptin API. researchgate.net
Spectroscopic and Spectrometric Characterization Techniques
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for the structural characterization and identification of pharmaceutical impurities. When coupled with a chromatographic separation technique like LC or UPLC, it provides both retention time data and mass-to-charge ratio (m/z) information, enabling unambiguous identification. nih.govnih.gov
For this compound, which is (R,Z)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, mass spectrometry is used to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which helps in determining the elemental composition of the impurity. nih.gov Using electrospray ionization in the positive mode (ESI+), this compound exhibits a protonated molecular ion ([M+H]⁺) peak at an m/z of 553.5, corresponding to its molecular formula of C₂₅H₂₉BrN₈O₂. smolecule.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for both the detection and structural elucidation of impurities, even at trace levels. nih.gov This technique involves the separation of the impurity from the API by LC, followed by ionization and two stages of mass analysis. In the first stage, the parent ion of interest (e.g., m/z 553.5 for Impurity S) is selected. This parent ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments).
The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net By analyzing these fragments, the specific structure of the impurity can be confirmed, and its relationship to the parent drug molecule can be established. For instance, fragmentation analysis of Linagliptin often shows characteristic losses of the butynyl group or cleavages around the piperidine (B6355638) and quinazoline (B50416) rings. nih.govresearchgate.net A similar fragmentation strategy would be applied to Impurity S to confirm the presence and location of the bromo-butenyl side chain.
LC-MS/MS methods, especially those using high-resolution instruments like Quadrupole Time-of-Flight (Q-ToF), are central to forced degradation studies and the characterization of unknown peaks observed during stability testing. nih.govnih.gov The sensitivity of these methods allows for detection limits in the range of 0.01% to 0.05%, ensuring compliance with regulatory requirements. smolecule.com
Table 2: Typical LC-MS/MS Parameters for Impurity Characterization
| Parameter | Typical Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 0.8 - 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Flow | 800 L/h |
| Desolvation Temperature | 350 - 550 °C |
| Cone Voltage | 30 - 40 V |
| Analyzer | Quadrupole Time-of-Flight (Q-ToF), Triple Quadrupole |
| Acquisition Mode | MS and MS/MS (Product Ion Scan) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Proton (1H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the 1H NMR spectrum reveals characteristic signals for the protons in the quinazoline, purine (B94841), piperidine, and bromobutene moieties. Key diagnostic signals include those for the aromatic protons of the quinazoline ring and the vinylic proton of the bromobutene group.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinazoline-H | 7.65-7.89 | m | - |
| Vinylic-H | 8.23 | d | 8.2 |
Note: Data is typically acquired in a deuterated solvent such as DMSO-d6.
Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom, including the carbonyl carbons of the purine ring, the aromatic carbons of the quinazoline moiety, and the carbons of the piperidine and bromobutene groups.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 150-170 |
| Aromatic/Vinylic (C=C, C=N) | 110-160 |
| Aliphatic (C-N, C-C) | 20-60 |
Two-dimensional NMR techniques are essential for assembling the complete structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the spin systems within the molecule, such as the protons on the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the bromobutene group to the purine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is important for determining the stereochemistry and conformation of the molecule, including the (Z)-configuration of the double bond in the bromobutene moiety.
| 2D NMR Technique | Information Provided |
| COSY | 1H-1H correlations through bonds (typically 2-3 bonds). |
| HSQC | 1H-13C correlations for directly attached atoms. |
| HMBC | 1H-13C correlations over multiple bonds (2-3 bonds). |
| NOESY | 1H-1H correlations through space. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide/urea) | 1650-1750 |
| C=N Stretch | 1600-1680 |
| C=C Stretch (aromatic/vinylic) | 1450-1600 |
| C-N Stretch | 1000-1350 |
| C-Br Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative analysis of substances that absorb light in the UV-Vis spectrum. academicpublish.org The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
In the context of Linagliptin and its impurities, UV-Vis spectroscopy is valuable for analyzing their chromophoric systems. The Linagliptin molecule possesses distinct chromophores, including the quinazoline and xanthine (B1682287) ring systems, which exhibit characteristic UV absorbance. Studies have reported that Linagliptin shows maximum absorbance (λmax) at wavelengths around 225 nm, 290 nm, and 295 nm in various solvents like methanol and water. nih.govscispace.comjuniperpublishers.comjetir.org
The UV spectrum of this compound can provide critical information about its structure relative to the parent drug.
Intact Chromophore : If the chemical modification that forms Impurity S does not alter the core chromophoric systems of Linagliptin, its UV spectrum will be very similar to that of Linagliptin, with a comparable λmax.
Altered Chromophore : If the impurity results from a change to one of the chromophoric rings (e.g., ring opening, substitution), a shift in the λmax (either a bathochromic/red shift to a longer wavelength or a hypsochromic/blue shift to a shorter wavelength) would be expected.
Absence of Chromophore : If Impurity S lacks one of the key chromophores present in Linagliptin, its molar absorptivity at the λmax of the parent drug will be significantly lower.
This technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) in the form of a UV or Diode-Array Detector (DAD/PDA), allowing for the quantification of Impurity S based on its absorbance at a specific wavelength. nih.govrasayanjournal.co.in
| Parameter | Reported Value | Significance for Impurity S Analysis |
|---|---|---|
| Reported λmax | ~225 nm, ~290-295 nm nih.govscispace.comjetir.org | Provides the optimal wavelength for detection and quantification. Deviations can indicate structural changes in the impurity. |
| Solvents Used | Methanol, Water, Acetonitrile scispace.comjuniperpublishers.comrasayanjournal.co.in | The choice of solvent can influence the λmax and is critical for method development and consistency. |
| Detection Method | Often coupled with HPLC (UV or PDA detector) nih.govrasayanjournal.co.in | Allows for simultaneous separation and quantification of Linagliptin and Impurity S in a single analytical run. |
Hyphenated Analytical Techniques
Hyphenated techniques, which combine two or more analytical methods, provide a powerful approach for the separation, identification, and quantification of impurities. These integrated systems offer enhanced selectivity and sensitivity, which are crucial for impurity profiling.
LC-NMR Coupled Systems
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown impurities directly from a complex mixture. This technique physically couples an HPLC system with an NMR spectrometer. Following chromatographic separation of Linagliptin from its impurities, the eluent containing the isolated Impurity S is directed into the NMR flow cell for analysis.
The primary advantage of LC-NMR is its ability to provide detailed structural information (e.g., ¹H NMR, ¹³C NMR) without the need for labor-intensive isolation and purification of the impurity. nih.govresearchgate.net This is particularly valuable for identifying novel or unexpected impurities that are not available as reference standards. However, the main challenge of LC-NMR is its relatively low sensitivity compared to mass spectrometry, often requiring higher concentrations of the impurity for successful analysis.
GC-MS Coupled Systems
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. For non-volatile and thermally labile molecules like Linagliptin and its related impurities, direct GC-MS analysis is generally not feasible. asianpubs.org The high temperatures required for vaporization in the GC inlet would likely cause degradation of the molecule before it reaches the detector.
To analyze such compounds by GC-MS, a chemical derivatization step would be necessary to convert the non-volatile impurity into a more volatile and thermally stable derivative. This process, however, adds complexity and can introduce analytical artifacts. While GC-MS has been used to determine volatile impurities like 3-aminopiperidine (a key starting material for Linagliptin), it is not a primary technique for analyzing larger, non-volatile impurities like Impurity S. asianpubs.org
LC-MS/MS/UV Systems
The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a UV detector represents the state-of-the-art for impurity profiling. nih.govnih.govnih.gov This multi-detector approach provides comprehensive data from a single injection.
The workflow proceeds as follows:
LC Separation : The sample is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system, which separates Linagliptin, Impurity S, and other related substances based on their physicochemical properties.
UV Detection : As the separated compounds elute from the column, they pass through a UV detector (often a PDA detector). This provides retention time and UV spectral data, which is useful for initial detection and quantification. nih.gov
MS and MS/MS Analysis : The eluent then enters the mass spectrometer. The first stage (MS1) provides the accurate mass-to-charge ratio (m/z) of the impurity, allowing for the determination of its molecular formula. scispace.com The impurity ion is then isolated and fragmented, and the resulting fragmentation pattern (MS2 or tandem MS) serves as a structural "fingerprint" that can be used to elucidate the molecule's structure. researchgate.netsemanticscholar.org
This powerful combination allows for the detection of impurities at very low levels and provides high-confidence structural identification. rsc.org
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| LC-NMR | Unambiguous structure elucidation | Provides detailed structural information without impurity isolation. researchgate.net | Lower sensitivity, requires higher impurity concentration. |
| GC-MS | Analysis of volatile impurities | High resolution for volatile compounds. | Not suitable for non-volatile compounds like Impurity S without derivatization. asianpubs.org |
| LC-MS/MS/UV | Detection, quantification, and identification | Combines separation with multi-detector information (UV, Mass, Fragment pattern); high sensitivity and specificity. nih.govnih.gov | Requires sophisticated instrumentation and expertise. |
Analytical Method Development and Validation for Impurity S
The development and validation of an analytical method for Impurity S are governed by guidelines from the International Council for Harmonisation (ICH). rasayanjournal.co.inwjpr.net The goal is to create a reliable method that is suitable for its intended purpose, such as routine quality control or stability testing.
Specificity and Selectivity Assessment
Specificity is a critical validation parameter that demonstrates the method's ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. academicpublish.orgnih.gov These components can include the API (Linagliptin), other impurities, degradation products, and matrix components (e.g., excipients in a drug product). nih.gov
The specificity of a method for Impurity S is typically established through two key approaches:
Forced Degradation Studies : Linagliptin is subjected to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. nih.govnih.govwjpr.netoup.com The analytical method must be able to separate the peak corresponding to Impurity S from any peaks generated during these stress tests, as well as from the main Linagliptin peak. nih.govwjpr.net Successful separation proves the stability-indicating nature of the method. oup.com
Peak Purity Analysis : When using an HPLC system with a PDA detector, peak purity analysis can be performed. This involves comparing the UV spectra acquired across the entire chromatographic peak of Impurity S. If the peak is pure, the spectra at the upslope, apex, and downslope of the peak will be identical. A lack of spectral homogeneity indicates the presence of a co-eluting impurity, meaning the method is not specific. nih.gov
By performing these assessments, analysts can ensure that the signal measured is exclusively from Impurity S, leading to accurate and reliable quantification.
| Stress Condition | Typical Reagents/Conditions | Objective |
|---|---|---|
| Acid Hydrolysis | HCl, H₂SO₄; elevated temperature wjpr.netoup.com | To generate acid-labile degradants and ensure they do not interfere with the Impurity S peak. nih.gov |
| Base Hydrolysis | NaOH, KOH; elevated temperature wjpr.netoup.com | To generate base-labile degradants and confirm their separation from Impurity S. nih.gov |
| Oxidation | H₂O₂; ambient or elevated temperature wjpr.netoup.com | To produce oxidative degradation products and verify method selectivity. nih.gov |
| Thermal Degradation | Dry heat (e.g., 60-80°C) nih.govwjpr.net | To assess the separation of thermally induced degradants. |
| Photolytic Degradation | Exposure to UV and/or visible light wjpr.netoup.com | To ensure separation from light-induced degradation products. |
Linearity and Calibration Range Determination
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed.
A common approach involves assessing a concentration range spanning from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity. rasayanjournal.co.inasianpubs.org Studies have shown excellent linearity for the S-isomer of Linagliptin. For instance, one method demonstrated linearity for the enantiomers in a concentration range of 3.9 to 23.4 µg/mL. researchgate.net The acceptance criterion for linearity is typically a correlation coefficient (R²) of greater than 0.99. academicstrive.comnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Concentration Range | 3.9 - 23.4 µg/mL | researchgate.net |
| Correlation Coefficient (R²) | > 0.9995 | asianpubs.orgresearchgate.net |
| Typical Range Assessed | LOQ to 150% of specification limit | rasayanjournal.co.in |
Accuracy and Precision Evaluation (Repeatability, Intermediate Precision)
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is commonly evaluated through recovery studies by spiking a placebo or the drug substance with a known amount of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). mdpi.com The percentage recovery of the added impurity is then calculated. For methods analyzing the enantiomeric impurity of Linagliptin, recovery values are expected to be within 100 ± 10%, with some methods achieving a range of 92.92% to 99.79%. researchgate.netgoogle.com
Precision Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD).
Repeatability (Intra-assay precision): This assesses precision over a short time frame with the same analyst and equipment. academicstrive.com For this compound, repeatability is demonstrated by analyzing multiple preparations (typically six) of a sample spiked at a specific concentration (e.g., 0.15%). researchgate.net
Intermediate Precision: This evaluates the method's reproducibility under variations within the same laboratory, such as different analysts, different equipment, or on different days. mdpi.com
Acceptance criteria for precision typically require a %RSD of not more than 10.0%, with many validated methods demonstrating a %RSD of less than 5%. researchgate.netmdpi.com
| Parameter | Sub-Parameter | Typical Finding / Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Concentration Levels Tested | LOQ, 50%, 100%, 150% of specification limit | mdpi.com |
| Recovery Rate | 92.92% - 99.79%; within 100 ± 10% | researchgate.netgoogle.com | |
| Precision | Repeatability (%RSD) | < 5% | researchgate.net |
| Intermediate Precision (%RSD) | < 5% | researchgate.net |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. academicstrive.com
These limits are crucial for ensuring that trace amounts of this compound can be reliably controlled. They are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ. asianpubs.orgacademicstrive.com For a validated HPLC method for the S-isomer of Linagliptin, the LOD was reported to be 0.015% and the LOQ was 0.046%, relative to the main Linagliptin concentration. researchgate.net Other methods have established LOQ for impurities at levels around 0.05%. mdpi.comnih.gov
| Parameter | Methodology | Reported Value | Reference |
|---|---|---|---|
| LOD | Signal-to-Noise Ratio (3:1) | 0.015% | researchgate.net |
| LOQ | Signal-to-Noise Ratio (10:1) | 0.046% | researchgate.net |
Robustness and Ruggedness Testing
Robustness Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. academicstrive.com For HPLC methods, these variations can include changes in the mobile phase composition, flow rate, and column temperature. google.com In the analysis of Linagliptin's enantiomer, robustness testing confirmed that minor changes to these parameters did not significantly impact the results, with key system suitability parameters like resolution remaining within acceptable limits (e.g., resolution ≥ 1.5). google.com
Ruggedness Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. This is often assessed as part of intermediate precision studies. asianpubs.org A rugged method will show good agreement in results across these variations, with a low %RSD. asianpubs.org
| Parameter Varied (±10%) | System Suitability Parameter Monitored | Acceptance Criteria | Reference |
|---|---|---|---|
| Flow Rate | Retention Time, Resolution | Retention time deviation <15%; Resolution ≥ 1.5 | google.com |
| Column Temperature | Resolution, Tailing Factor | Resolution ≥ 1.5; Tailing factor ≤ 1.5 | google.com |
| Mobile Phase Ratio | Resolution | Resolution ≥ 1.5 | google.com |
System Suitability Testing
System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed prior to the analysis of any samples to verify that the system is performing adequately for the intended application. google.com Key SST parameters include resolution, tailing factor (asymmetry factor), and theoretical plates (column efficiency). For the analysis of this compound, ensuring sufficient resolution between the impurity peak and the main Linagliptin peak is paramount.
| Parameter | Purpose | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Resolution (Rs) | Measures the separation between the impurity and Linagliptin peaks. | ≥ 1.5 | google.com |
| Tailing Factor (T) | Measures peak symmetry. | ≤ 1.5 | google.comscispace.com |
| Theoretical Plates (N) | Measures column efficiency. | > 4000 | scispace.com |
| %RSD of Peak Area | Checks the precision of repeated injections. | < 2.0% | rasayanjournal.co.in |
Impurity Profiling and Control Strategies for Linagliptin with Focus on Impurity S
Development of Stability-Indicating Methods for Linagliptin and its Impurities
Stability-indicating analytical methods are crucial for separating and quantifying the API from its potential impurities and degradation products, ensuring that the method can accurately measure the drug's purity over its shelf life. nih.govsemanticscholar.org For Linagliptin and its impurities, including Impurity S, various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed. pnrjournal.comacademicstrive.com
These methods are designed to be specific, accurate, precise, and robust. nih.gov A typical approach involves using a reversed-phase column, such as a C18 or RP-8 column, with a gradient elution system. rasayanjournal.co.inresearchgate.net The mobile phase often consists of a buffer (e.g., phosphate (B84403) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rasayanjournal.co.inresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of approximately 225 nm. nih.govrasayanjournal.co.in
Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate the method's stability-indicating capability. nih.gov These studies show that Linagliptin can degrade under heat, humidity, basic, and oxidative conditions, forming various degradation products that the analytical method must be able to resolve. nih.govnih.gov The use of mass spectrometry (LC-MS) is also employed to identify the structures of unknown impurities and degradation products formed during these studies. rasayanjournal.co.innih.gov
| Parameter | Method 1 | Method 2 |
| Technique | RP-HPLC nih.gov | RP-HPLC rasayanjournal.co.in |
| Column | Zorbax SB-Aq (250 × 4.6 mm, 5 µm) | Kromasil C18 |
| Mobile Phase | Gradient Elution | Isocratic: 0.1% phosphoric acid (pH 2.5) and acetonitrile |
| Flow Rate | 1.0 mL/min rasayanjournal.co.in | 1.0 mL/min rasayanjournal.co.in |
| Detector | 225 nm nih.gov | PDA at 225 nm rasayanjournal.co.in |
| Accuracy (% Recovery) | 95.8–112.8% nih.gov | 99.13% to 101.76% rasayanjournal.co.in |
| Precision (%RSD) | Not Specified | 0.128 to 0.969% rasayanjournal.co.in |
Strategies for Impurity S Control during Linagliptin Synthesis
The control of process-related impurities is fundamental to ensuring the quality of the Linagliptin drug substance. nih.gov Impurities can arise from starting materials, intermediates, or by-products formed during the synthesis. daicelpharmastandards.com A thorough understanding of the reaction mechanism is essential to devise strategies to minimize the formation of impurities like Impurity S. nih.gov
The formation of impurities during synthesis is highly dependent on reaction conditions. researchgate.net A Design of Experiments (DoE) approach can be effectively applied to identify critical process parameters and establish optimal reaction conditions to minimize impurity formation. researchgate.netacs.org For the synthesis of Linagliptin, key parameters that can be optimized include temperature, reaction time, and the choice of solvents and reagents. nih.govresearchgate.net For instance, in the final steps of Linagliptin synthesis, controlling the reaction temperature and the equivalents of reagents can prevent the formation of by-products. One study identified that incomplete aminolysis could lead to the formation of an impurity, which could be controlled by adjusting reaction time and temperature. nih.gov While specific data on the mitigation of Impurity S through parameter optimization is proprietary, the general principles of process optimization are directly applicable.
| Parameter | Unoptimized Condition | Optimized Condition | Impact on Impurity Profile |
| Reaction Temperature | 140 °C nih.gov | 60 °C nih.gov | Reduced formation of thermal degradation by-products. |
| Reaction Time | Extended duration | Monitored to completion (e.g., 3 hours) nih.gov | Minimized side reactions and incomplete conversions. |
| Reagent Stoichiometry | Excess reagent | Controlled equivalents | Prevented formation of impurities from side reactions with excess reagents. nih.gov |
| Solvent System | Single solvent | Solvent/co-solvent (e.g., THF/H₂O) nih.gov | Improved solubility and reaction kinetics, reducing by-products. |
The purity of starting materials and intermediates is paramount in controlling the impurity profile of the final API. daicelpharmastandards.com Impurities in raw materials can be carried through the synthesis or can participate in side reactions to generate new impurities. Therefore, stringent quality control of all materials used in the Linagliptin synthesis is essential. This includes setting specific acceptance criteria for the purity of each raw material and intermediate, as well as limits for any known impurities they may contain. For example, ensuring the high chemical and chiral purity of key intermediates is critical to prevent the formation of related substance impurities, including stereoisomers like the (S)-isomer of Linagliptin. researchgate.net
Even with an optimized synthesis, trace levels of impurities may still be present in the crude Linagliptin. Advanced purification techniques are therefore employed to reduce these impurities to acceptable levels. nih.govresearchgate.net Common methods for purifying the Linagliptin drug substance include:
Recrystallization: This is a widely used technique to enhance purity. The choice of solvent is critical. For instance, recrystallization from toluene (B28343) has been shown to effectively reduce certain impurities in Linagliptin. nih.gov
Salt Formation: Converting the Linagliptin free base into a salt can facilitate purification. The salt can be selectively precipitated, leaving impurities behind in the solution. After purification, the salt is converted back to the free base. patsnap.com One patented process describes using organic diacids for this purpose, effectively reducing an isomer impurity to below 0.1%. patsnap.com Another method uses mandelic acid to form a salt, which aids in removing dimer impurities. quickcompany.in
Chromatography: While often used at the lab scale, preparative chromatography can be employed for high-value APIs to remove stubborn impurities that are difficult to separate by other means.
| Purification Technique | Impurity Targeted | Initial Purity/Impurity Level | Final Purity/Impurity Level | Reference |
| Salt Formation (with N-acetyl-L-glutamate) | Isomer Impurity | 0.72% | 0.06% | patsnap.com |
| Recrystallization | Process-related impurities | Not Specified | >99.9% Purity | acs.org |
| Derivatization and Extraction | Impurity A | 0.56% | Not Detected | google.com |
Control of Impurity S during Pharmaceutical Formulation and Storage
The control of impurities extends beyond the synthesis of the API to the formulation of the final drug product and its storage. daicelpharmastandards.com Impurities can form due to the degradation of the drug substance over time, influenced by factors such as temperature, humidity, light, and interaction with excipients used in the formulation. nih.gov
Stability studies on the finished dosage form are conducted under ICH-prescribed conditions to monitor the formation of any degradation products. Forced degradation studies indicate that Linagliptin is susceptible to degradation under oxidative and hydrolytic conditions, which could potentially lead to the formation of new impurities or an increase in existing ones. nih.govnih.gov Therefore, control strategies include the selection of stable and compatible excipients, the development of a robust formulation, and the use of appropriate packaging that protects the drug product from environmental factors like moisture and light.
Regulatory Compliance and Reporting of Impurity S Levels (Analytical Aspects)
Regulatory agencies have strict guidelines for the control and reporting of impurities in pharmaceutical products to ensure their quality and safety. nih.govdaicelpharmastandards.com The ICH Q3A (R2) guideline, "Impurities in New Drug Substances," provides thresholds for reporting, identifying, and qualifying impurities.
Reporting Threshold: Any impurity observed at a level greater than 0.05% should be reported in regulatory submissions.
Identification Threshold: The structure of any impurity present at a level greater than 0.10% must be determined. nih.gov
Qualification Threshold: For impurities above 0.15%, a toxicological assessment is required to justify the proposed acceptance criterion.
Pharmaceutical manufacturers must adhere to these guidelines, documenting and reporting the levels of all specified and unspecified impurities, including Impurity S, in each batch of Linagliptin. daicelpharmastandards.com The validated, stability-indicating analytical methods discussed in section 6.1 are used to generate this data, ensuring compliance with global regulatory standards.
Adherence to ICH Q3A/B Guidelines for Impurity Limits
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities. Since there are no specific regulatory limits for enantiomeric impurities like Linagliptin impurity S, the general principles outlined in the ICH Q3A/B guidelines are applied.
According to ICH Q3A, for new drug substances, the thresholds for impurities are based on the maximum daily dose of the drug. For drugs with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a total daily intake (TDI) of 1.0 mg, whichever is lower. For enantiomeric impurities, these thresholds are generally adopted. Therefore, the level of this compound should be controlled within these limits. For instance, it has been noted that for a maximum daily dose of ≤2 g, the presence of an enantiomeric impurity should not exceed 0.15% of the major enantiomer. nih.gov
The control of stereoisomeric impurities is crucial as different enantiomers can have different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of Linagliptin by controlling the level of the S-isomer is a key aspect of its quality control.
Analytical Qualification and Reporting Thresholds
The analytical methods used to quantify this compound must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. academicstrive.com This includes demonstrating specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).
Analytical Methods:
Several chiral High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the separation and quantification of Linagliptin and its S-isomer. nih.govscirp.orgnih.gov These methods are crucial for the accurate determination of the impurity level.
Chiral Stationary Phases: Successful enantioseparation has been achieved using polysaccharide-based chiral stationary phases such as Amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and Cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate). scirp.orgnih.gov Another effective stationary phase is Amylose tris (3, 5-dimethylphenylcarbamate) immobilized on 3 µm silica (B1680970) gel (Chiralpak® IA-3). nih.gov
Mobile Phases: The mobile phases typically consist of a mixture of solvents like ethanol, methanol, and a basic additive such as diethylamine (B46881) or monoethanolamine. nih.govscirp.org For instance, a mobile phase composition of ethanol, methanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v) has been used effectively. scirp.org
Detection: UV detection at a wavelength of 225 nm is commonly employed for the analysis of Linagliptin and its S-isomer. nih.govscirp.org
Analytical Method Validation Parameters:
The validation of these analytical methods provides the necessary data to establish their reliability for impurity control.
| Parameter | Finding |
| Linearity | The response for the S-isomer is linear over a specified concentration range, with correlation coefficients (r²) typically greater than 0.998. nih.gov |
| Limit of Detection (LOD) | The LOD for the S-enantiomer has been reported to be as low as 0.057 µg/mL. nih.gov |
| Limit of Quantitation (LOQ) | The LOQ for the S-enantiomer has been reported to be 0.172 µg/mL. nih.gov |
| Precision | The methods demonstrate good precision, with Relative Standard Deviation (RSD) values for replicate injections being well within acceptable limits. |
| Accuracy | Accuracy is confirmed by recovery studies, with reported recoveries for the S-enantiomer being around 99.8%. nih.gov |
| Resolution | The chromatographic methods provide good resolution (typically > 4.0) between the R- and S-enantiomers, ensuring accurate quantification. nih.gov |
Reporting Thresholds:
The reporting threshold for this compound is guided by the ICH Q3A guidelines. For a drug substance with a maximum daily dose up to 2 g, any impurity at a level of 0.05% or higher must be reported in the specification. The validated analytical methods for this compound demonstrate sufficient sensitivity with LOQ values well below this reporting threshold, enabling accurate reporting and control.
Future Research Directions for Linagliptin Impurity S
Advancements in Analytical Technologies for Impurity Detection
The detection and quantification of impurities at trace levels remain a primary challenge. biomedres.us Future research will focus on developing more sensitive, rapid, and efficient analytical techniques. Current methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are highly evolved for identifying organic impurities. However, emerging technologies such as High-Resolution Mass Spectrometry (HRMS) and Supercritical Fluid Chromatography (SFC) offer the potential to unravel complex drug matrices and new impurity profiles with greater precision.
Table 1: Emerging Analytical Technologies for Impurity Profiling
| Technology | Principle | Potential Application for Impurity S |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident elemental composition determination. | Precise identification and structural elucidation of Impurity S and its precursors, even in complex mixtures. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering fast and efficient separations. | Rapid, green alternative to traditional HPLC for quantifying Impurity S, reducing solvent consumption. |
| Capillary Electrophoresis (CE) | Separates compounds based on their charge and size in a capillary tube. | Orthogonal separation technique to HPLC for confirming the purity profile and detecting polar impurities related to Impurity S. biomedres.usacademicstrive.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Unambiguous structural confirmation of Impurity S without the need for a reference standard. biomedres.us |
Miniaturized and High-Throughput Analytical Platforms
A significant trend in analytical chemistry is the move towards miniaturization. researchgate.net Future research will likely focus on developing miniaturized and high-throughput analytical platforms for the rapid screening of Linagliptin samples for Impurity S. These technologies offer reduced consumption of reagents and solvents, faster analysis times, and the ability to perform many experiments in parallel. chromatographyonline.comnih.gov
Microfluidic devices, or "lab-on-a-chip" systems, have the potential to integrate sample preparation, separation, and detection into a single, automated platform. researchgate.net This approach could dramatically accelerate the analysis of large numbers of samples during process development and quality control. researchgate.net High-throughput purification workflows are also being developed to support microscale library synthesis, which can be adapted for impurity analysis.
Online Process Analytical Technology (PAT) for Impurity Monitoring
Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through real-time measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comsigmaaldrich.com Future research will focus on implementing PAT tools for the online, real-time monitoring of Impurity S formation during the Linagliptin manufacturing process. acs.orgamericanpharmaceuticalreview.com
By integrating in-line or on-line spectroscopic and chromatographic sensors into the production line, manufacturers can gain a deeper process understanding and ensure product quality is built-in by design. mt.comsigmaaldrich.com This allows for timely adjustments to process parameters, preventing the formation of Impurity S and minimizing batch-to-batch variability. sigmaaldrich.comamericanpharmaceuticalreview.com Tools like in-situ spectroscopy and online HPLC can provide continuous data, moving away from reliance on end-product testing. mt.combiopharminternational.com
Enhanced Predictive Modeling for Impurity Formation
A proactive approach to impurity control involves predicting their formation before they are detected experimentally. sravathi.ai Future research will increasingly utilize advanced computational modeling and in silico tools to predict the formation pathways of Linagliptin impurity S. sravathi.ainih.gov By analyzing the synthesis route, starting materials, intermediates, and reaction conditions, these models can identify potential side reactions that could lead to the generation of Impurity S. sravathi.ai
Artificial intelligence (AI) and machine learning (ML) algorithms are being developed to mine vast chemical reaction databases and predict likely impurities with greater accuracy. openreview.net These predictive tools can accelerate process development by identifying high-risk steps and enabling chemists to proactively modify reaction conditions to prevent impurity formation. sravathi.aiopenreview.net The International Conference on Harmonization (ICH) M7 guidance for mutagenic impurities already includes the use of two complementary in silico prediction systems (one expert rule-based and one statistical) as part of the hazard identification strategy. nih.govimmunocure.usnih.gov
Green Chemistry Principles in Impurity Mitigation Strategies
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Future research will aim to apply the 12 principles of green chemistry to the Linagliptin synthesis process to mitigate the formation of Impurity S. ncfinternational.it
This involves strategies such as:
Adopting Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide can significantly reduce environmental impact and may alter reaction pathways to disfavor impurity formation. instituteofsustainabilitystudies.com
Maximizing Atom Economy: Designing synthetic routes where the maximum proportion of raw materials ends up in the final product, thus reducing waste. instituteofsustainabilitystudies.com
Using Catalysis: Employing highly selective catalysts instead of stoichiometric reagents can minimize side reactions and the generation of impurities. ncfinternational.it
By integrating these principles, the manufacturing process for Linagliptin can become more efficient, cost-effective, and environmentally friendly, while inherently reducing the potential for the formation of Impurity S. instituteofsustainabilitystudies.comresearchgate.net
Development of Certified Reference Materials for Impurity S
Accurate quantification of any impurity relies on the availability of a well-characterized reference standard. pharmiweb.comclearsynth.com A critical area of future research is the development of a Certified Reference Material (CRM) for this compound. CRMs are essential for validating analytical methods, calibrating instruments, and ensuring the accuracy and comparability of results across different laboratories. pharmaceutical-technology.comsynthinkchemicals.com
The process of creating a CRM is rigorous and involves:
Synthesis and Purification: Developing a robust synthetic route to produce Impurity S at high purity.
Comprehensive Characterization: Using multiple analytical techniques (e.g., NMR, MS, HPLC) to confirm the structure and purity.
Value Assignment: Accurately determining the purity value through metrologically valid procedures.
Stability and Homogeneity Studies: Ensuring the material is stable under specified storage conditions and is uniform throughout the batch. cannabissciencetech.com
Establishing a CRM for Impurity S, ideally under ISO 17025 and ISO 17034 standards, would provide a universally accepted benchmark for quality control laboratories. pharmaceutical-technology.com However, manufacturing CRMs for reactive impurities can be challenging due to potential instability. cannabissciencetech.comnih.gov
Unraveling Complex Degradation Pathways and Intermediates
Understanding how an impurity is formed is key to preventing it. researchgate.net While some degradation pathways for Linagliptin are known, future research must focus on fully unraveling the complex reaction mechanisms and intermediates that lead to the formation of Impurity S. Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for this purpose. nih.govresearchgate.net
Recent studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.gov For example, one study found 16.42% degradation after 24 hours in acidic conditions, leading to the formation of specific degradants. nih.gov Another study identified several degradation products under various stress conditions, proposing plausible formation mechanisms. mdpi.comnih.gov By using advanced hyphenated techniques like LC-MS-TOF and LC-MS/MS, researchers can identify and structurally characterize not only the final impurity but also the transient intermediates along the degradation pathway. researchgate.netnih.gov This detailed mechanistic understanding is essential for designing more robust manufacturing processes and storage conditions to ensure the stability of Linagliptin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
